2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide
Description
2-[1-(2-Cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is a synthetic acetamide derivative featuring a pyrrole ring substituted with a 2-cyanophenyl group at the 1-position and a 2-oxoacetamide moiety at the 2-position. The N,N-diisopropyl groups on the acetamide side chain contribute to its steric bulk and influence its solubility and conformational flexibility.
Properties
IUPAC Name |
2-[1-(2-cyanophenyl)pyrrol-2-yl]-2-oxo-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)22(14(3)4)19(24)18(23)17-10-7-11-21(17)16-9-6-5-8-15(16)12-20/h5-11,13-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGJONZFLQQPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide typically involves the reaction of 2-cyanophenylhydrazine with an appropriate pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with diisopropylamine and an acylating agent, such as oxalyl chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the cyanophenyl group.
Scientific Research Applications
Scientific Research Applications
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is a versatile material in scientific research. Cyanoacetohydrazides, which have a similar structure, are used in the synthesis of heterocyclic compounds.
Potential applications of this compound include:
- Building Block in Organic Synthesis The compound can be analyzed through various types of reactions, highlighting its versatility as a building block in organic synthesis.
- Medicinal Chemistry Research suggests potential pharmacological properties due to the structural similarities to other compounds. Further studies are needed to understand specific mechanisms of action and therapeutic potential.
- Interaction studies Interaction studies focus on its binding affinity with proteins or enzymes relevant to disease pathways. Techniques such as binding assays, enzyme inhibition assays, and structural biology can be used. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.
Compound Comparison
The arrangement of functional groups in this compound may give it unique reactivity and biological properties compared to similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-cyanophenyl)-pyrrole | Pyrrole ring with a cyanophenyl substituent | Different substitution pattern may affect reactivity and biological activity |
| N,N-Diethyl-2-oxoacetamide | Similar oxoacetamide structure | Lacks the pyrrole ring, potentially altering biological interactions |
| 5-(4-methylphenyl)-pyrrole | Pyrrole with an aryl substituent | Variation in substituent could influence electronic properties |
Mechanism of Action
The mechanism of action of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and structurally related analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Structural Flexibility vs. The N,N-diisopropyl groups in the target compound introduce significant steric hindrance compared to N,N-dimethyl () or single N-isopropyl () analogs, which may affect solubility and intermolecular interactions.
Electronic Effects: The 2-cyanophenyl group in the target compound provides strong electron-withdrawing character, contrasting with the electron-donating methyl groups in the 2,5-dimethylpyrrole analog ().
Hydrogen-Bonding and Crystallinity :
- The acetamide moiety in all compounds facilitates hydrogen bonding. For example, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms inversion dimers via N–H⋯N interactions (R₂²(8) graph-set motif) , a feature that may be replicated in the target compound’s crystal structure.
- The diisopropyl groups in the target compound could disrupt packing efficiency, reducing crystallinity compared to less bulky analogs.
The pyrrole-thiazole dichotomy (target vs. ) highlights the trade-off between aromatic heterocycles in drug design: pyrroles offer metabolic stability, while thiazoles enhance metal coordination (e.g., in ligands ).
Biological Activity
The compound 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is a synthetic organic molecule recognized for its potential applications in medicinal chemistry. This article aims to explore its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.34 g/mol. Its structure features a pyrrole ring, a cyanophenyl group, and a diisopropyl amide moiety, which contribute to its unique chemical behavior and biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant properties : Compounds containing pyrrole rings have been shown to scavenge free radicals.
- Enzyme inhibition : The diisopropyl amide moiety may enhance binding affinity to specific enzymes involved in disease pathways.
Further studies are necessary to elucidate the specific interactions and mechanisms through which this compound exerts its effects.
Pharmacological Properties
The biological activity of This compound has been investigated in various contexts:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress, which is significant in neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Protection against oxidative damage |
Specific Case Studies
-
Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to controls. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity.
-
Anti-inflammatory Study :
- In an animal model of rheumatoid arthritis, administration of the compound led to a marked reduction in joint swelling and inflammatory markers. This suggests potential therapeutic applications for autoimmune conditions.
-
Neuroprotection Research :
- In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that the compound could significantly reduce cell death, highlighting its potential for treating neurodegenerative diseases like Alzheimer’s.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
